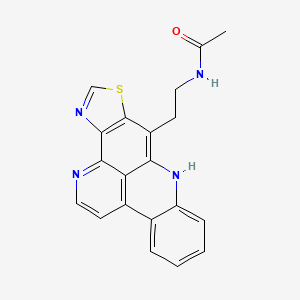
Kuanoniamine D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kuanoniamine D is a pyridoacridine alkaloid, a class of compounds known for their complex structures and significant biological activities. It is derived from marine organisms, particularly sponges and tunicates. These compounds are often studied for their potential therapeutic applications, including anticancer, antibacterial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of kuanoniamine D involves several steps, starting from simple aromatic precursors. One of the key steps includes the formation of the pyridoacridine core through a series of cyclization reactions. For instance, the mesylate intermediate can be converted to the amide form, followed by photolysis to yield this compound .
Industrial Production Methods: Most of the production methods are still in the research and development phase, focusing on optimizing the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Kuanoniamine D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyridoacridine core.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyridoacridine alkaloids.
Mechanism of Action
The mechanism of action of kuanoniamine D involves its interaction with cellular DNA. It intercalates into the DNA strands, disrupting the normal function of the DNA and leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells. Additionally, this compound has been shown to inhibit topoisomerase enzymes, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Shermilamine B: Another pyridoacridine alkaloid with similar biological activities.
Kuanoniamine A and C: These compounds share a similar core structure but differ in their functional groups and biological activities
Uniqueness: Kuanoniamine D is unique due to its specific structural features and potent biological activities. Its ability to intercalate into DNA and inhibit topoisomerase enzymes sets it apart from other similar compounds. Additionally, its cytotoxic activity against a broad range of cancer cell lines makes it a promising candidate for further drug development .
Properties
CAS No. |
133401-13-5 |
|---|---|
Molecular Formula |
C20H16N4OS |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H16N4OS/c1-11(25)21-8-7-14-17-16-13(12-4-2-3-5-15(12)24-17)6-9-22-18(16)19-20(14)26-10-23-19/h2-6,9-10,24H,7-8H2,1H3,(H,21,25) |
InChI Key |
GUSIRVISUKPQFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SC=N4)C5=CC=CC=C5N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















